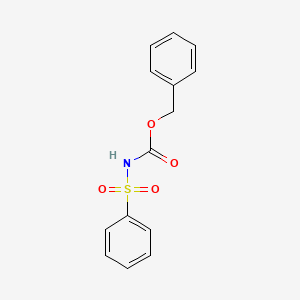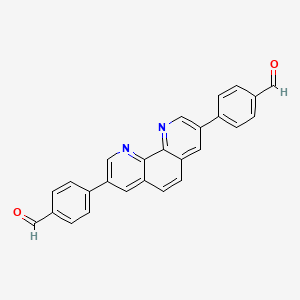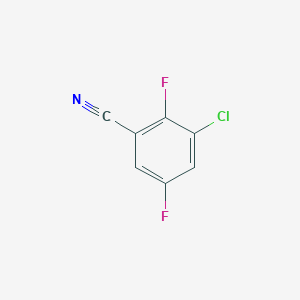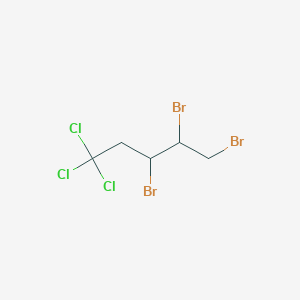
3,4,5-Tribromo-1,1,1-trichloropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromo-1,1,1-trichloropentane is an organic compound with the molecular formula C5H6Br3Cl3 It is characterized by the presence of three bromine atoms and three chlorine atoms attached to a pentane backbone
Preparation Methods
The synthesis of 3,4,5-Tribromo-1,1,1-trichloropentane typically involves the bromination and chlorination of pentane derivatives. One common method is the stepwise halogenation of pentane, where bromine and chlorine are introduced under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
3,4,5-Tribromo-1,1,1-trichloropentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents like potassium permanganate can oxidize the compound to form different products.
Scientific Research Applications
3,4,5-Tribromo-1,1,1-trichloropentane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromo-1,1,1-trichloropentane involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form bonds with specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 3,4,5-Tribromo-1,1,1-trichloropentane include:
1,1,1-Trichloropentane: Lacks the bromine atoms and has different chemical properties.
3,4,5-Tribromopentane: Contains only bromine atoms and no chlorine atoms.
3,4,5-Trichloropentane: Contains only chlorine atoms and no bromine atoms.
Properties
CAS No. |
89322-63-4 |
|---|---|
Molecular Formula |
C5H6Br3Cl3 |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
3,4,5-tribromo-1,1,1-trichloropentane |
InChI |
InChI=1S/C5H6Br3Cl3/c6-2-4(8)3(7)1-5(9,10)11/h3-4H,1-2H2 |
InChI Key |
ROJNCSDHWVHMJC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(CBr)Br)Br)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


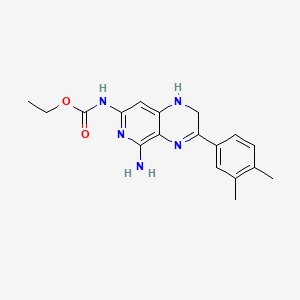
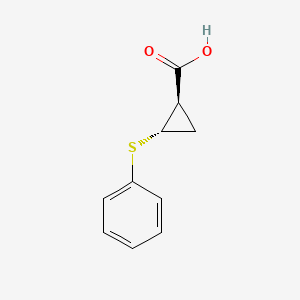
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-morpholin-4-ylmethanone;ethanesulfonic acid](/img/structure/B14012193.png)
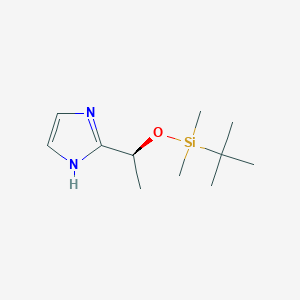
![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)
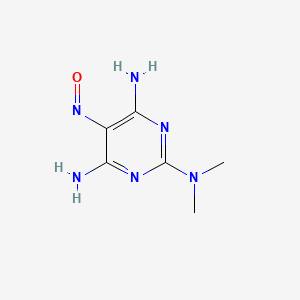
![6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
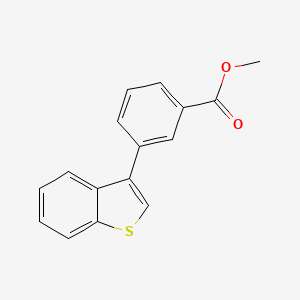
![(3a'R,4'S,6'R,7'R,7a'S)-4'-((R)-1,4-Dioxaspiro[4.5]decan-2-yl)tetrahydro-4'H-spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-c]pyran]-6',7'-diol](/img/structure/B14012251.png)
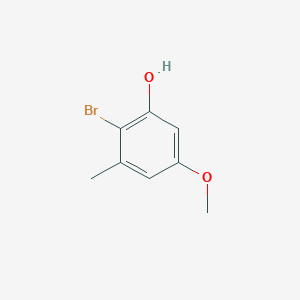
![3-methoxy-13-methyl-16-(6-methylsulfanylpurin-9-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14012263.png)
